molecular formula C11H15NO3 B11894405 1-((Methylamino)methyl)isochroman-6,7-diol

1-((Methylamino)methyl)isochroman-6,7-diol

Cat. No.: B11894405
M. Wt: 209.24 g/mol
InChI Key: MLHJHRSSWPEYJW-UHFFFAOYSA-N
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Description

1-((Methylamino)methyl)isochroman-6,7-diol is a chemical compound with the molecular formula C11H15NO3. It contains 30 atoms in total: 15 hydrogen atoms, 11 carbon atoms, 1 nitrogen atom, and 3 oxygen atoms

Preparation Methods

The synthesis of 1-((Methylamino)methyl)isochroman-6,7-diol can be achieved through several synthetic routes. One common method involves the oxa-Pictet–Spengler reaction, which is a straightforward and modular way to construct the isochroman motif. This reaction typically starts from an epoxide, rather than an aldehyde, and uses hexafluoroisopropanol (HFIP) as a solvent. The reaction conditions are mild, with a temperature of around 20°C and a reaction time of less than 1 hour . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost and efficiency.

Chemical Reactions Analysis

1-((Methylamino)methyl)isochroman-6,7-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce alcohol derivatives.

Scientific Research Applications

This compound has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry In chemistry, it is used as a building block for the synthesis of more complex moleculesThe isochroman motif is known for its bioactivity, making it a valuable target for the synthesis of drug analogues .

Comparison with Similar Compounds

1-((Methylamino)methyl)isochroman-6,7-diol can be compared with other similar compounds, such as erythro-2-methyl-5-hydroxyphenylpropane-7,8-diol, (4S)-4,8-dihydroxy-3,4-dihydro-1(2H)-naphthalen-1-one, and (4S)-4,6,8-trihydroxy-3,4-dihydro-1(2H)-naphthalen-1-one . These compounds share structural similarities but differ in their specific functional groups and bioactivities. The uniqueness of this compound lies in its specific substitution pattern and the presence of the methylamino group, which may contribute to its distinct biological properties.

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

1-(methylaminomethyl)-3,4-dihydro-1H-isochromene-6,7-diol

InChI

InChI=1S/C11H15NO3/c1-12-6-11-8-5-10(14)9(13)4-7(8)2-3-15-11/h4-5,11-14H,2-3,6H2,1H3

InChI Key

MLHJHRSSWPEYJW-UHFFFAOYSA-N

Canonical SMILES

CNCC1C2=CC(=C(C=C2CCO1)O)O

Origin of Product

United States

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